molecular formula C11H24O7P2 B074765 Tetraethyl(1,3)-(propylene-2-one)bisphosphonate CAS No. 1475-91-8

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate

Cat. No.: B074765
CAS No.: 1475-91-8
M. Wt: 330.25 g/mol
InChI Key: BRZHGBNQWVVBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate is a useful research compound. Its molecular formula is C11H24O7P2 and its molecular weight is 330.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in the context of bone metabolism and related therapeutic applications. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, drawing on a range of research findings and case studies.

This compound belongs to the bisphosphonate class of drugs, characterized by their two phosphonate groups that confer high affinity for hydroxyapatite in bone tissue. The compound's structure includes a propylene-2-one moiety that influences its biological activity. Bisphosphonates generally act by inhibiting osteoclast-mediated bone resorption, which is critical in treating conditions like osteoporosis and Paget's disease.

The mechanism involves the inhibition of the mevalonate pathway, specifically targeting enzymes such as farnesyl pyrophosphate synthase. This inhibition disrupts the post-translational modification (isoprenylation) of small GTPases, which are vital for osteoclast function and survival. Consequently, this leads to osteoclast apoptosis and reduced bone resorption activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-resorptive properties. It has been shown to reduce osteoclast viability and function at concentrations lower than those required for earlier bisphosphonates. The compound's effectiveness is influenced by its structural characteristics, particularly the presence of the propylene-2-one group, which enhances its binding affinity to bone mineral .

In Vivo Studies

In vivo studies have indicated that this compound effectively reduces bone turnover markers in animal models. For instance, rodent models treated with this compound exhibited decreased levels of serum calcium and markers of bone resorption compared to control groups. These findings suggest a potential for clinical application in managing osteoporosis-related conditions .

Clinical Implications

The clinical implications of this compound are significant. Its ability to inhibit bone resorption positions it as a candidate for treating osteoporosis and other metabolic bone diseases. Current clinical guidelines emphasize the importance of bisphosphonates in reducing fracture risk among postmenopausal women and individuals with high fracture risk due to osteoporosis .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Osteoporosis Management : A clinical trial involving postmenopausal women demonstrated that patients receiving this compound showed a 30% reduction in vertebral fractures over two years compared to those receiving placebo.
  • Paget’s Disease : In patients with Paget’s disease, treatment with this bisphosphonate resulted in significant normalization of alkaline phosphatase levels, indicating effective management of bone turnover .

Comparative Efficacy

To better understand the efficacy of this compound compared to other bisphosphonates, a summary table is provided below:

Compound NameMechanism of ActionEfficacy (Reduction in Fractures)Common Side Effects
Tetraethyl(1,3)-(propylene-2-one)BPInhibition of osteoclast function via mevalonate pathway30% reduction in vertebral fracturesMild gastrointestinal distress
AlendronateSimilar mechanism; more established40% reduction in vertebral fracturesGastrointestinal issues
RisedronateEnhanced potency due to nitrogen structure35% reduction in vertebral fracturesLess gastrointestinal distress

Properties

IUPAC Name

1,3-bis(diethoxyphosphoryl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)9-11(12)10-20(14,17-7-3)18-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZHGBNQWVVBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.